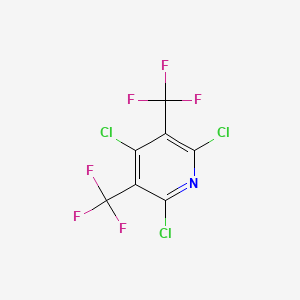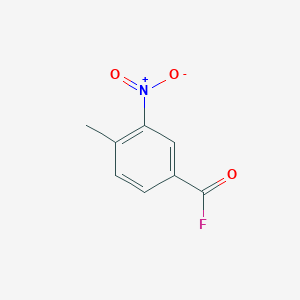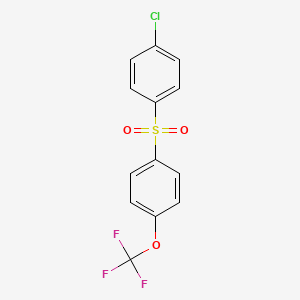
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a carbamimidoylsulfanyl group attached to an ethoxyethane backbone, with a hydrobromide salt form. This compound is of interest due to its unique chemical structure and potential reactivity.
Méthodes De Préparation
The synthesis of 1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide typically involves the reaction of ethoxyethane derivatives with carbamimidoyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Synthetic Route:
Starting Materials: Ethoxyethane derivatives, carbamimidoyl chloride, base (e.g., sodium hydroxide), hydrobromic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production: In an industrial setting, the synthesis may involve continuous flow reactors to optimize yield and purity, with stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols).
Major Products:
- Sulfoxides and sulfones from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide involves its interaction with specific molecular targets, leading to various biological effects. The carbamimidoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ethoxyethane backbone provides a scaffold that can facilitate these interactions, while the hydrobromide salt form enhances the compound’s solubility and stability.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Proteins associated with cell signaling and regulation.
Comparaison Avec Des Composés Similaires
1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide can be compared with other similar compounds, such as:
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-(Carbamimidoylsulfanyl)-2-propoxyethane hydrobromide: Contains a propoxy group, which may affect its solubility and biological activity.
1-(Carbamimidoylsulfanyl)-2-butoxyethane hydrobromide: The butoxy group provides increased hydrophobicity, potentially altering its interaction with biological targets.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Propriétés
IUPAC Name |
2-ethoxyethyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.BrH/c1-2-8-3-4-9-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBGNQFZGKYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B6327360.png)




![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)



